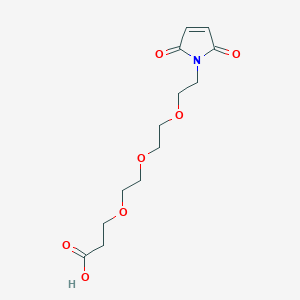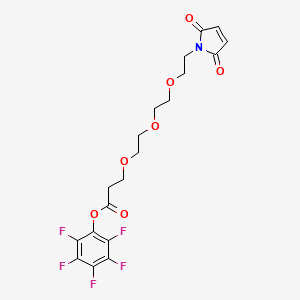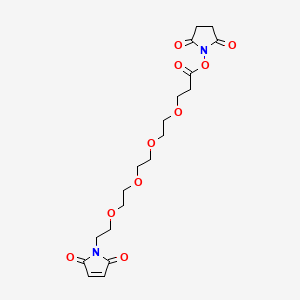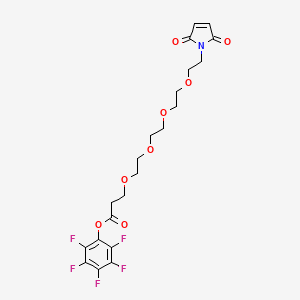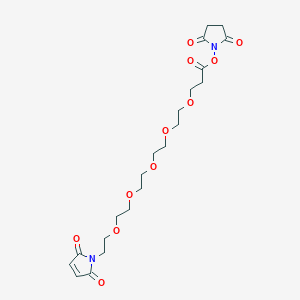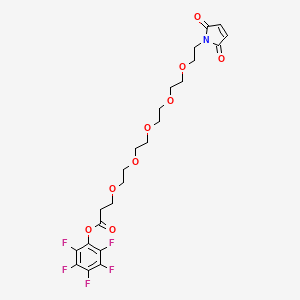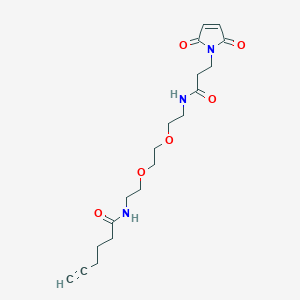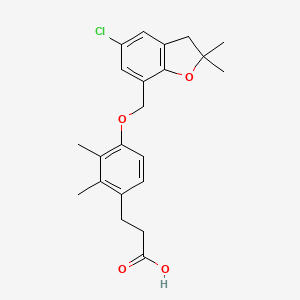
GPR120 Agonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR120, also known as FFAR4, is a G-protein coupled receptor activated by free fatty acids (FFAs). It has emerged as a promising target for the treatment of type 2 diabetes mellitus (T2DM) and other diseases, including cancer, inflammatory conditions, and central nervous system disorders . GPR120 agonists, such as “GPR120 Agonist 2”, have been widely explored for their potential in T2DM drug discovery .
Synthesis Analysis
A series of novel GPR120 agonists were designed and synthesized to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 . For instance, compound 11b showed excellent GPR120 agonistic activity and pharmacokinetic properties .Molecular Structure Analysis
Molecular simulation illustrated that compound 11b could enter the active site of GPR120 and interact with ARG99 . This interaction is crucial for the agonistic activity of the compound .Chemical Reactions Analysis
The introduction of electron-donating groups, such as methyl and methoxy groups, at the 6-position of the tetrahydroquinoline ring enhanced the GPR120 agonistic activity .科学的研究の応用
Treatment of Type 2 Diabetes
GPR120 is a promising target for the treatment of type 2 diabetes (T2DM). It is activated by free fatty acids (FFAs) and stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose . A series of novel GPR120 agonists were designed and synthesized to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 .
Improved Pharmacokinetic Profiles
The novel GPR120 agonists have improved pharmacokinetic profiles. For instance, compound 11b showed excellent GPR120 agonistic activity and pharmacokinetic properties, and could reduce the blood glucose of normal mice in a dose-dependent manner .
Anti-inflammatory and Insulin-sensitizing Effects
GPR120 agonists have anti-inflammatory and insulin-sensitizing effects. They are similar to the effects of ω-3 fatty acids and could become future insulin sensitizing agents for the treatment of type 2 diabetes mellitus and other human insulin resistant states .
Treatment of Metabolic Diseases
GPR120 plays a crucial role in mediating the beneficial effects of free fatty acids (FAs), particularly ω-3 FAs, on metabolic and inflammatory pathways, making it an important therapeutic target for metabolic diseases .
Improved Glucose Tolerance
Thiazolidinedione derivatives, which are novel potent GPR120 agonists, have been found to improve oral glucose tolerance in normal C57BL/6 mice in a dose-dependent manner .
Decreased Hepatic Steatosis
GPR120 agonist treatment of high-fat diet-fed obese mice causes improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity and decreased hepatic steatosis .
作用機序
Target of Action
The primary target of GPR120 Agonist 2 is GPR120 , also known as Free Fatty Acid Receptor 4 (FFAR4) . This receptor is activated by medium-chain and long-chain fatty acids . It plays a crucial role in mediating the beneficial effects of free fatty acids, particularly ω-3 fatty acids, on metabolic and inflammatory pathways .
Mode of Action
GPR120 Agonist 2 interacts with its target, GPR120, by entering the active site of the receptor and interacting with ARG99 . This interaction activates GPR120, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1) . GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Biochemical Pathways
The activation of GPR120 by the agonist leads to the stimulation of PI3K/Akt/GLUT4 signaling pathways . This results in the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake in cells . Additionally, GPR120 is a PPARγ target gene in adipocytes, and GPR120 augments PPARγ activity by inducing the endogenous ligand 15d-PGJ2 and by blocking ERK-mediated inhibition of PPARγ .
Pharmacokinetics
The pharmacokinetic properties of GPR120 Agonist 2 are designed to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 . This results in excellent GPR120 agonistic activity and could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Result of Action
The action of GPR120 Agonist 2 leads to a reduction in blood glucose levels, as it enhances the glucose-dependent secretion of insulin from pancreatic beta cells . It also shows good anti-hyperglycemic effects in diet-induced obese (DIO) mice .
Action Environment
The action of GPR120 Agonist 2 is influenced by environmental factors such as diet. For instance, the compound displayed good antidiabetic effects in diet-induced obese (DIO) mice . Furthermore, GPR120 is preferentially expressed in the intestines, and its activation can be stimulated by long-chain free fatty acids to increase the secretion of GLP-1 from intestinal endocrine cells . This suggests that the dietary environment can influence the efficacy of GPR120 Agonist 2.
Safety and Hazards
特性
IUPAC Name |
3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMUAMPZUHGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GPR120 Agonist 2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

